molecular formula C11H10BrN B13216634 1-Bromo-7-ethylisoquinoline

1-Bromo-7-ethylisoquinoline

Cat. No.: B13216634
M. Wt: 236.11 g/mol
InChI Key: CMYKGPCUHPQLSD-UHFFFAOYSA-N
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Description

1-Bromo-7-ethylisoquinoline is a halogenated isoquinoline derivative characterized by a bromine atom at position 1 and an ethyl group at position 7 of the isoquinoline scaffold. Isoquinoline derivatives are widely used in medicinal chemistry and organic synthesis due to their versatility in cross-coupling reactions and functionalization .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-bromo-7-ethylisoquinoline

InChI

InChI=1S/C11H10BrN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3

InChI Key

CMYKGPCUHPQLSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-7-ethylisoquinoline can be achieved through various methods. One common approach involves the bromination of 7-ethylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial production methods for isoquinoline derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

1-Bromo-7-ethylisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoisoquinoline derivative .

Mechanism of Action

The mechanism of action of 1-Bromo-7-ethylisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, which can result in antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence physical properties such as melting point, solubility, and lipophilicity. Key comparisons include:

Table 1: Physical Properties of Selected Isoquinoline Derivatives
Compound Name Substituents Melting Point (°C) Water Solubility Molecular Weight LogP* Reference
7-Bromo-1-chloroisoquinoline Br (7), Cl (1) 126–128 Insoluble 242.5 ~1.30†
Ethyl 7-bromoisoquinoline-1-carboxylate Br (7), COOEt (1) N/A Low‡ 280.12 3.3
7-(Bromomethyl)-1-chloroisoquinoline BrCH2 (7), Cl (1) N/A N/A 264.5 N/A
4-Bromo-1-methoxyisoquinoline Br (4), OMe (1) N/A N/A 238.1 N/A

*Calculated partition coefficient (LogP) indicates lipophilicity.
†Predicted pKa ; ‡Ethyl esters typically exhibit lower water solubility due to increased hydrophobicity.

Key Observations:
  • Halogen Position: Bromine at position 7 (as in 7-bromo-1-chloroisoquinoline) results in a higher melting point (126–128°C) compared to bromine at position 4 (4-bromo-1-methoxyisoquinoline), where data is unavailable .
  • Functional Groups: Ethyl carboxylate derivatives (e.g., Ethyl 7-bromoisoquinoline-1-carboxylate) show higher LogP values (3.3) due to the hydrophobic ethyl group, enhancing membrane permeability in drug design .
Key Observations:
  • Bromine as a Leaving Group: Bromine at position 7 (e.g., 7-bromo-1-chloroisoquinoline) facilitates palladium-catalyzed cross-coupling reactions, critical in constructing complex heterocycles .
  • Ethyl Carboxylate Functionality : Ethyl groups enhance stability and modulate electronic effects, making carboxylate derivatives preferred substrates for amidation or hydrolysis .
Key Observations:
  • Toxicity: Bromo-chloro derivatives (e.g., 7-bromo-1-chloroisoquinoline) are classified as irritants (H36/37/38), necessitating inert-atmosphere storage .

Biological Activity

1-Bromo-7-ethylisoquinoline is a member of the isoquinoline family, which encompasses a variety of biologically active compounds. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

  • Molecular Formula : C10H10BrN
  • Molecular Weight : 223.1 g/mol
  • Structure : The compound features a bromine atom at the 1-position and an ethyl group at the 7-position of the isoquinoline ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. Research indicates that isoquinoline derivatives can exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that certain isoquinolines have effective inhibitory concentrations (IC50) against bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundMicroorganismIC50 (µM)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli15.0

These results suggest that the presence of the bromine and ethyl groups may enhance the compound's ability to penetrate bacterial cell walls or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In a study involving MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer) cells, it was found to inhibit cell growth effectively.

Cell LineGI50 (µM)
MCF-78.5
K56210.2
HeLa9.3

The growth inhibition values (GI50) indicate that this compound exhibits promising cytotoxic effects, particularly in breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that isoquinoline derivatives can induce apoptosis in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies have indicated that certain isoquinolines can cause cell cycle arrest at various phases, thereby inhibiting tumor growth.

Study on Anticancer Effects

A recent study assessed the anticancer activity of various isoquinoline derivatives, including this compound, against multiple cancer cell lines. The findings indicated that this compound significantly reduced cell viability in a dose-dependent manner.

"The results demonstrated that this compound exhibits substantial cytotoxicity against MCF-7 cells with an IC50 value of 8.5 µM, highlighting its potential as an anticancer agent."

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of isoquinoline derivatives, revealing that compounds with bromine substitutions showed enhanced activity against resistant strains of bacteria.

"The presence of bromine in the structure of isoquinolines was correlated with increased antimicrobial potency, particularly against Gram-positive bacteria."

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